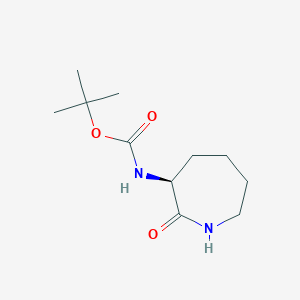

(S)-tert-Butyl (2-oxoazepan-3-yl)carbamate

説明

Strategic Importance of Chiral Azepane Derivatives in Contemporary Organic Chemistry

Among the vast array of chiral synthons, heterocyclic compounds play a particularly prominent role. The azepane ring, a seven-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. google.comorgsyn.org Azepane derivatives are integral structural motifs in a variety of natural products and pharmacologically active molecules, exhibiting a wide spectrum of biological activities. google.com The conformational flexibility of the seven-membered ring allows it to adopt various spatial arrangements, enabling it to interact favorably with a diverse range of biological targets. Consequently, the development of synthetic routes to enantiomerically pure, functionalized azepanes is of significant strategic importance for the discovery of new therapeutic agents. orgsyn.org The prevalence of this structural motif in FDA-approved drugs further underscores its value in contemporary drug design and development. orgsyn.org

Rationale for Research Focus on (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate as a Privileged Chiral Synthon

This compound has emerged as a particularly valuable chiral building block due to its unique structural features. It is a derivative of the chiral lactam (S)-3-amino-ε-caprolactam, which can be synthesized from the naturally occurring amino acid L-lysine. google.comgoogle.com This provenance from the chiral pool provides a reliable and often cost-effective source of the enantiomerically pure starting material.

The structure of this compound incorporates a lactam ring, which can be seen as a constrained dipeptide mimic, and a protected amine functionality. The tert-butoxycarbonyl (Boc) protecting group is widely used in peptide synthesis and organic chemistry due to its stability under a variety of reaction conditions and its facile removal under mild acidic conditions. nih.gov This combination of a conformationally defined seven-membered ring and a readily manipulable functional group makes it an ideal synthon for the introduction of a chiral α-amino-ε-lactam unit into more complex molecules.

A significant application that highlights the utility of this synthon is in the synthesis of conformationally constrained lysine (B10760008) analogues. google.comorgsyn.org These modified amino acids are crucial tools for studying peptide and protein structure and function, as they restrict the conformational freedom of the peptide backbone, providing insights into bioactive conformations. The use of this compound allows for the stereospecific construction of these complex and valuable molecular probes. google.comorgsyn.org

Synthesis and Properties

The synthesis of this compound is typically achieved through the reaction of (S)-3-amino-ε-caprolactam with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a suitable base. This reaction is a standard and generally high-yielding method for the introduction of a Boc protecting group onto a primary amine.

Table 1: Representative Synthesis of this compound This table presents a generalized, representative procedure based on standard Boc protection methodologies.

| Parameter | Value |

|---|---|

| Starting Material | (S)-3-amino-ε-caprolactam |

| Reagent | Di-tert-butyl dicarbonate (Boc₂O) |

| Solvent | Dichloromethane (B109758) (CH₂Cl₂) |

| Base | Triethylamine (Et₃N) |

| Temperature | 0 °C to room temperature |

| Reaction Time | 2-4 hours |

| Typical Yield | >90% |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 76944-95-1 |

| Molecular Formula | C₁₁H₂₀N₂O₃ |

| Molecular Weight | 228.29 g/mol |

| Appearance | White to off-white solid |

| Boiling Point (Predicted) | 417.7 ± 34.0 °C |

| Density (Predicted) | 1.09 g/cm³ |

| Storage Temperature | 2-8°C |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

tert-butyl N-[(3S)-2-oxoazepan-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-8-6-4-5-7-12-9(8)14/h8H,4-7H2,1-3H3,(H,12,14)(H,13,15)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQKNKAUJTJFUMG-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCCCNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427422 | |

| Record name | tert-Butyl [(3S)-2-oxoazepan-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76944-95-1 | |

| Record name | tert-Butyl [(3S)-2-oxoazepan-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 76944-95-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Systematic Nomenclature and Stereoisomeric Forms in Academic Research

IUPAC Naming Conventions and Common Synonyms for (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate

The unambiguous identification of a chemical compound is paramount in scientific research. The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized system for naming chemical compounds, ensuring that each name corresponds to a unique molecular structure. For the (S)-enantiomer, the systematic IUPAC name is tert-butyl N-[(3S)-2-oxoazepan-3-yl]carbamate .

In addition to its formal IUPAC name, this compound is known by several synonyms in scientific literature and chemical databases. These alternative names are often derived from its structural features or are historical in nature. Common synonyms for the (S)-enantiomer include:

(S)-(2-Oxo-azepan-3-yl)-carbamic acid tert-butyl ester

(S)-tert-butyl 2-oxoazepan-3-ylcarbamate

L-(−)-3-N-Boc-Amino-2-azepanone

3-(Boc-amino)-2-azepanone (less specific, may refer to either enantiomer or the racemate)

The following table provides a summary of the IUPAC name and common synonyms for this compound.

| Identifier Type | Identifier |

| IUPAC Name | tert-butyl N-[(3S)-2-oxoazepan-3-yl]carbamate |

| Synonym | (S)-(2-Oxo-azepan-3-yl)-carbamic acid tert-butyl ester |

| Synonym | (S)-tert-butyl 2-oxoazepan-3-ylcarbamate |

| Synonym | L-(−)-3-N-Boc-Amino-2-azepanone |

Elucidation and Differentiation of Enantiomeric Forms: (R)- and Racemic tert-Butyl (2-oxoazepan-3-yl)carbamate

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. They possess identical physical properties in an achiral environment but may exhibit different biological activities and interactions in a chiral environment. The counterpart to the (S)-enantiomer is the (R)-enantiomer, systematically named tert-butyl N-[(3R)-2-oxoazepan-3-yl]carbamate . A mixture containing equal amounts of both the (R)- and (S)-enantiomers is known as a racemic mixture, or racemate, which is denoted as (±)-tert-butyl (2-oxoazepan-3-yl)carbamate .

The differentiation and separation of these enantiomers are crucial in many areas of chemical research, particularly in the synthesis of chiral molecules where stereochemistry is critical. The primary methods for separating enantiomers from a racemic mixture include:

Chiral Chromatography: This is a powerful technique that utilizes a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or gas chromatography (GC). The enantiomers interact differently with the CSP, leading to different retention times and thus their separation.

Diastereomeric Crystallization: This method involves reacting the racemic mixture with a chiral resolving agent to form a mixture of diastereomers. Diastereomers have different physical properties, such as solubility, which allows for their separation by crystallization. Once separated, the resolving agent can be removed to yield the pure enantiomers.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy in the presence of a chiral shift reagent can also be used to differentiate between enantiomers. While the standard NMR spectra of enantiomers are identical, a chiral shift reagent can induce chemical shift differences between the corresponding protons or carbons of the two enantiomers, allowing for their distinction and the determination of enantiomeric purity.

The table below summarizes the key stereoisomeric forms of tert-butyl (2-oxoazepan-3-yl)carbamate.

| Stereoisomer | IUPAC Name | Description |

| (S)-enantiomer | tert-butyl N-[(3S)-2-oxoazepan-3-yl]carbamate | The levorotatory enantiomer. |

| (R)-enantiomer | tert-butyl N-[(3R)-2-oxoazepan-3-yl]carbamate | The dextrorotatory enantiomer. |

| Racemic Mixture | (±)-tert-butyl (2-oxoazepan-3-yl)carbamate | An equimolar mixture of the (S)- and (R)-enantiomers. |

Role of CAS Registry Numbers and Other Unique Identifiers in Scholarly Communication and Database Cross-Referencing

In the vast landscape of chemical information, unique identifiers are essential tools for accurate and efficient data retrieval and cross-referencing. ontosight.ai The most widely recognized of these is the Chemical Abstracts Service (CAS) Registry Number. pharmaoffer.comofipharma.com A CAS number is a unique numerical identifier assigned to a specific chemical substance, including its various stereoisomers. nih.gov

The use of CAS numbers eliminates the ambiguity that can arise from the use of different naming conventions or synonyms for the same compound. pharmaoffer.com This is particularly important for stereoisomers, as the (S)-, (R)-, and racemic forms of a compound are assigned distinct CAS numbers, allowing researchers to precisely identify the specific stereoisomer being studied. nih.gov This precision is critical in academic research and for regulatory purposes, where the biological activity of different stereoisomers can vary significantly. nih.govglobalhazmat.com

In addition to CAS numbers, other identifiers are used in various chemical databases to catalog and retrieve information. These include identifiers from databases such as PubChem (CID) and ChemSpider (ID). These identifiers facilitate the seamless exchange of information between different platforms and are integral to the organization and accessibility of chemical data in the digital age. The table below lists the key unique identifiers for the stereoisomeric forms of tert-butyl (2-oxoazepan-3-yl)carbamate.

| Compound | CAS Registry Number | PubChem CID | ChemSpider ID |

| This compound | 76944-95-1 | 2756762 | 2037522 |

| (R)-tert-Butyl (2-oxoazepan-3-yl)carbamate | 106691-72-9 | 135467610 | 2037522 |

| Racemic tert-Butyl (2-oxoazepan-3-yl)carbamate | Not explicitly assigned a unique CAS number in many databases, often referenced by the general structure's identifiers. | 2756762 | 2037522 |

Advanced Synthetic Methodologies for S Tert Butyl 2 Oxoazepan 3 Yl Carbamate

Enantioselective Synthesis Strategies and Asymmetric Catalysis

The primary challenge in synthesizing (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate lies in the precise control of the stereocenter at the C3 position. To address this, chemists have employed asymmetric synthesis strategies, which can be broadly categorized into chiral auxiliary-mediated approaches and the use of enantioselective catalytic systems.

Chiral Auxiliary-Mediated Approaches to Induce Stereoselectivity

Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a substrate to direct a subsequent chemical transformation in a diastereoselective manner. wikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recovered. wikipedia.org Evans-type oxazolidinone auxiliaries are among the most powerful and widely used for controlling stereochemistry in alkylation and aldol (B89426) reactions. wikipedia.orgcolab.wsresearchgate.net

In a hypothetical approach for the synthesis of the target molecule, an Evans auxiliary, such as (4R,5S)-4-methyl-5-phenyloxazolidin-2-one, could be acylated with a suitable six-carbon chain precursor. The resulting N-acyl oxazolidinone can be converted into its corresponding enolate, for instance, a boron enolate, which then reacts with an electrophilic source of nitrogen. The steric bulk of the auxiliary directs the electrophile to attack from the less hindered face of the enolate, thereby establishing the desired (S)-stereochemistry at the alpha-carbon (the future C3 of the azepane ring).

Table 1: Diastereoselective Alkylation using Evans Auxiliary (Illustrative Data)

| Acyl Group | Electrophile | Base / Lewis Acid | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| Propanoyl | Benzyl bromide | NaHMDS | >98:2 |

| Acetyl | Allyl iodide | LDA / TiCl₄ | 95:5 |

| Glycolate equivalent | Benzyl bromoacetate | Sodium enolate | High |

Development of Enantioselective Catalytic Systems

As an alternative to stoichiometric chiral auxiliaries, asymmetric catalysis utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. This approach is often more atom-economical and efficient for large-scale synthesis. nih.gov For the synthesis of α-amino acids and their derivatives, several catalytic methods have been developed, including asymmetric hydrogenation and phase-transfer catalysis.

A potential catalytic route to the (S)-3-amino-azepan-2-one core involves the asymmetric hydrogenation of an enamine precursor, such as a dehydro-amino caprolactam derivative. Chiral transition metal catalysts, typically based on rhodium or ruthenium complexed with chiral phosphine (B1218219) ligands (e.g., BINAP, DuPhos), are highly effective for this type of transformation. The chiral ligand creates a chiral environment around the metal center, forcing the substrate to coordinate in a specific orientation and leading to the delivery of hydrogen to one face of the double bond, resulting in a product with high enantiomeric excess (e.e.).

Another emerging strategy is the use of organocatalysis. Chiral Brønsted acids or bases can catalyze the enantioselective addition of nucleophiles to imines or the rearrangement of certain precursors, providing access to chiral amine functionalities. rsc.org While direct catalytic asymmetric synthesis of the target molecule is not extensively documented, the principles established in the synthesis of other chiral β-amino acids and lactams provide a clear blueprint for future development. rsc.org

Convergent and Divergent Synthetic Routes to the Azepane Core

The construction of the seven-membered azepane ring is a critical phase of the synthesis. Both convergent and divergent strategies can be envisioned, leveraging key ring-forming reactions and precursor modifications.

Lactamization Strategies and Ring-Closing Methodologies

Lactamization, the intramolecular cyclization of an ω-amino acid, is the most direct method for forming the azepane ring. A key precursor for this compound is a derivative of (S)-2-amino-6-aminohexanoic acid or a related compound. For instance, starting from L-lysine, which possesses the requisite (S)-stereochemistry and a six-carbon backbone, is an attractive strategy. The ε-amino group of lysine (B10760008) can be converted into a carboxylic acid or ester, and the α-amino group can be protected. Subsequent activation of the carboxylic acid followed by intramolecular amide bond formation would yield the desired lactam. google.com The cyclization of L-lysine to α-amino-ε-caprolactam has been reported with yields of up to 96% using aluminum oxide in 1-pentanol. google.com

Alternative powerful ring-forming reactions include:

Beckmann Rearrangement : This classic reaction transforms an oxime into a lactam under acidic conditions. wikipedia.org For the synthesis of a 3-substituted azepan-2-one (B1668282), a 2-substituted cyclohexanone (B45756) would be the starting material. The reaction proceeds via the stereospecific migration of the carbon group that is anti to the hydroxyl group on the oxime nitrogen. scribd.com Therefore, control over the oxime geometry is crucial for achieving regioselectivity.

Schmidt Reaction : This reaction involves the acid-catalyzed reaction of a ketone with hydrazoic acid (HN₃) or an alkyl azide (B81097) to yield a lactam. wikipedia.orgorganic-chemistry.org Starting with a 2-substituted cyclohexanone, this reaction can produce the desired 3-substituted lactam. Asymmetric versions of the Schmidt reaction have been developed using chiral hydroxyalkyl azides, achieving high diastereoselectivity (up to 98:2) in the formation of substituted caprolactams. nih.gov

Ring-Closing Metathesis (RCM) : RCM has emerged as a versatile method for constructing rings of various sizes, including seven-membered heterocycles. wikipedia.orgorganic-chemistry.org This reaction uses ruthenium-based catalysts (e.g., Grubbs catalysts) to form a carbon-carbon double bond from a diene precursor. To synthesize the azepane core, a precursor containing an N-allyl and an N-(but-3-enyl) group could be cyclized. Subsequent reduction of the resulting double bond would afford the saturated azepane ring. The functional group tolerance of modern RCM catalysts makes this a highly adaptable strategy. nih.gov

Table 2: Comparison of Ring-Formation Methodologies for Azepane Synthesis

| Method | Precursor Type | Key Reagent(s) | Key Features |

|---|---|---|---|

| Intramolecular Lactamization | ω-Amino Acid | Coupling agents (e.g., EDC, DCC) | Direct; relies on available amino acid |

| Beckmann Rearrangement | Substituted Cyclohexanone Oxime | Strong Acid (H₂SO₄, PPA) | Ring expansion; regioselectivity is key |

| Schmidt Reaction | Substituted Cyclohexanone | Hydrazoic Acid / Lewis Acid | Ring expansion; can be asymmetric |

| Ring-Closing Metathesis | Acyclic Diene | Grubbs or Hoveyda-Grubbs Catalyst | Forms unsaturated ring; high functional group tolerance |

Functional Group Interconversions for Precursor Synthesis

The synthesis of the precursors required for the above ring-closing strategies often involves a series of functional group interconversions (FGIs). For instance, to prepare a 2-substituted cyclohexanone for a Beckmann or Schmidt rearrangement, one might start from cyclohexanone itself. An α-functionalization reaction, such as α-amination or α-azidation, would install the necessary nitrogen-containing group.

Similarly, preparing a diene for an RCM approach requires the sequential alkylation of a protected amine with two different alkenyl halides (e.g., allyl bromide and 4-bromo-1-butene). The synthesis of an ω-amino acid precursor for lactamization could start from a cyclic ketone via a Baeyer-Villiger oxidation to form a lactone, followed by ring-opening with an amine source. These FGI steps are crucial for strategically assembling the linear precursor in a form that is primed for the key cyclization step.

Optimization of Carbamate (B1207046) Protection and Deprotection Strategies

The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its stability under a wide range of conditions and its facile removal under acidic conditions. organic-chemistry.org

The introduction of the Boc group onto the 3-amino-azepan-2-one core is typically achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O). fishersci.co.uk Optimization of this step involves the choice of base and solvent. Common conditions include using bases like sodium hydroxide, triethylamine, or DMAP in solvents such as water, THF, or acetonitrile. fishersci.co.uk Catalyst-free conditions using a water-acetone mixture have also been reported, offering a greener alternative that provides excellent yields and short reaction times. nih.gov

Deprotection of the Boc group is most commonly accomplished using strong acids. masterorganicchemistry.com Trifluoroacetic acid (TFA), either neat or as a solution in a solvent like dichloromethane (B109758) (DCM), is highly effective and typically results in rapid and clean cleavage of the carbamate. commonorganicchemistry.comcommonorganicchemistry.com The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to release the free amine. commonorganicchemistry.com

Table 3: Selected Conditions for Boc-Group Deprotection

| Reagent(s) | Solvent | Temperature | Typical Reaction Time |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to RT | 1-4 hours |

| 4M HCl | Dioxane or Ethyl Acetate | Room Temperature | 2-12 hours |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temperature | Overnight |

| Aqueous Phosphoric Acid | Tetrahydrofuran (THF) | Room Temperature | Variable |

This table summarizes common reagent systems used for the removal of the Boc protecting group from amine functionalities. fishersci.co.ukcommonorganicchemistry.comresearchgate.net

Reactivity and Transformational Chemistry of the S Tert Butyl 2 Oxoazepan 3 Yl Carbamate Scaffold

Chemoselective Functionalization of the Lactam Moiety

The lactam moiety in (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate offers two primary sites for functionalization: the lactam nitrogen and the carbonyl group. The challenge lies in achieving selectivity in the presence of the Boc-protected amine.

N-Alkylation and N-Acylation: The lactam nitrogen can undergo alkylation or acylation under basic conditions. The choice of base and electrophile is crucial to prevent concomitant reaction at the carbamate (B1207046) nitrogen or deprotonation at the α-carbon. While direct N-alkylation of this specific compound is not extensively detailed in publicly available literature, general protocols for N-alkylation of N-Boc-protected amino acids and their derivatives often employ a hindered alkoxide base, such as potassium tert-butoxide, to generate the corresponding anion, which is then treated with an alkyl halide. rsc.org The bulky Boc group can sterically hinder the approach of reagents to the lactam nitrogen, potentially requiring more forcing conditions.

Reduction of the Lactam Carbonyl: The selective reduction of the lactam carbonyl to an amine, affording a substituted azepane, is a valuable transformation. However, the presence of the carbamate group, which can also be susceptible to reduction, necessitates the use of chemoselective reagents. While powerful reducing agents like lithium aluminum hydride (LAH) would likely reduce both the lactam and the carbamate, milder or more specific reagents could offer selectivity. For instance, the use of triflic anhydride (B1165640) for amide activation, followed by reduction with sodium borohydride, has been reported for the chemoselective reduction of secondary amides. rsc.org Similarly, the Cp2ZrHCl–NaBH4 system has been shown to achieve chemoselective reduction of secondary lactams. rsc.org The application of such methods to this compound would be a key step in diversifying the azepane scaffold.

| Transformation | Reagents | Potential Outcome | Reference |

| N-Alkylation | Hindered base (e.g., KOtBu), Alkyl halide | N-Alkyl-(S)-tert-Butyl (2-oxoazepan-3-yl)carbamate | rsc.org |

| Lactam Reduction | Tf2O, NaBH4 or Cp2ZrHCl, NaBH4 | (S)-tert-Butyl (azepan-3-yl)carbamate derivative | rsc.org |

Reactivity Profiles of the Carbamate Group in Diverse Synthetic Contexts

The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under many reaction conditions and its facile removal under acidic conditions. researchgate.net

Deprotection: The most common reaction of the Boc group is its acid-catalyzed cleavage to reveal the primary amine. Reagents such as trifluoroacetic acid (TFA) in dichloromethane (B109758) or hydrogen chloride in an organic solvent are typically employed. nih.gov This deprotection is a cornerstone for further functionalization of the resulting 3-aminoazepan-2-one. The selective cleavage of the Boc group in the presence of other acid-sensitive functionalities requires careful selection of reaction conditions.

Reactivity towards Nucleophiles and Electrophiles: The carbamate group is generally stable towards most nucleophiles and bases. nih.gov However, under certain conditions, the carbamate carbonyl can be susceptible to nucleophilic attack. The electron-withdrawing nature of the Boc group can influence the reactivity of the adjacent N-H bond. While the carbamate nitrogen is generally less nucleophilic than a free amine, it can still participate in certain reactions. The stability of the carbamate group makes it an effective protecting group during transformations at other parts of the molecule. nih.gov

| Reaction | Conditions | Product | Key Feature |

| Boc Deprotection | Trifluoroacetic Acid (TFA) in CH2Cl2 | (S)-3-Aminoazepan-2-one | Unveiling the primary amine for further functionalization |

| Stability | Basic and nucleophilic conditions | No reaction | Orthogonal protection strategy |

Diastereoselective and Enantioselective Transformations at Adjacent Stereocenters

The existing stereocenter at C3 of the azepane ring provides a powerful tool for directing the stereochemical outcome of reactions at adjacent positions, namely C2 and C4.

Diastereoselective Alkylation: The generation of an enolate at the C4 position, α to the lactam carbonyl, followed by alkylation, can proceed with high diastereoselectivity. Studies on N-Boc-protected-5-substituted δ-lactams have shown that their sodium enolates react with various electrophiles with high facial selectivity, dictated by the existing stereocenter. unibe.chnih.gov It is anticipated that the enolate of this compound would exhibit similar behavior, with the incoming electrophile approaching from the face opposite to the bulky C3 substituent to minimize steric hindrance.

Enantioselective Reactions: While the inherent chirality at C3 can induce diastereoselectivity, achieving enantioselectivity in reactions on a racemic version of this scaffold or creating new stereocenters with high enantiomeric excess often requires the use of chiral catalysts. For instance, palladium-catalyzed enantioselective C(sp3)−H activation has been used for the synthesis of chiral lactams bearing quaternary centers at the β-position. researchgate.net Such advanced catalytic methods could potentially be applied to functionalize the azepane ring of the title compound at various positions with high enantiocontrol.

| Transformation | Approach | Expected Outcome |

| Alkylation at C4 | Enolate formation followed by reaction with an electrophile | Diastereoselective formation of a new stereocenter at C4 |

| Functionalization at C2/C4 | Chiral transition metal catalysis (e.g., Pd-catalyzed C-H activation) | Enantioselective introduction of new functional groups |

Ring Modifications and Annulation Reactions of the Azepane Nucleus

The azepane ring can serve as a template for the construction of more complex bicyclic and polycyclic systems through ring expansion, contraction, or annulation reactions.

Ring Expansion and Contraction: While less common than for smaller rings, ring expansion of azepanes can be achieved through various synthetic strategies. For instance, the reaction of bicyclic halogenated aminocyclopropane derivatives, which can be synthesized from N-Boc protected cyclic enamines, can lead to ring-expanded azepanes under reductive amination conditions. researchgate.netrsc.org Conversely, ring contraction reactions, though synthetically challenging for a seven-membered ring, could potentially be explored through rearrangements or fragmentation reactions.

Annulation Reactions: Annulation reactions, where a new ring is fused onto the existing azepane scaffold, offer a powerful strategy for building molecular complexity. nih.gov For example, intramolecular cyclization reactions of appropriately functionalized azepane derivatives can lead to the formation of bicyclic lactams. nih.gov Tandem reactions, such as a reductive amination followed by cyclization, have been used to construct fused polycyclic N-heterocycles. nih.gov The functional handles present in this compound, particularly after deprotection of the amine, provide entry points for such annulation strategies. For example, the synthesis of fused azepine derivatives has been achieved through a sequential Rh(II)-catalyzed cyclopropanation/1-aza-Cope rearrangement of dienyltriazoles. rsc.org

| Strategy | Description | Potential Application |

| Ring Expansion | Cleavage of a fused cyclopropane (B1198618) ring | Synthesis of larger nitrogen-containing heterocycles |

| Annulation | Formation of a new ring fused to the azepane nucleus | Construction of bicyclic and polycyclic scaffolds |

| Tandem Reactions | Multi-step one-pot sequences involving ring formation | Efficient synthesis of complex fused lactams |

Strategic Applications in Organic Synthesis and Complex Molecule Construction

Utility as a Chiral Building Block for Heterocyclic Systems

The inherent chirality and functional group handles of (S)-tert-butyl (2-oxoazepan-3-yl)carbamate make it an exceptional starting material for the stereocontrolled synthesis of a wide array of heterocyclic systems. Its caprolactam framework provides a rigid scaffold that can be elaborated into more complex fused, bridged, and spirocyclic structures, which are prevalent motifs in medicinally relevant compounds.

Access to Stereodefined Fused and Bridged Ring Structures

The synthesis of stereodefined fused and bridged ring systems is a formidable challenge in organic chemistry. This compound serves as a valuable chiral synthon to address this challenge. The lactam ring can be strategically manipulated through various chemical transformations to construct annulated and bridged frameworks with high stereochemical control.

Methodologies such as intramolecular cyclizations, ring-closing metathesis, and multicomponent reactions have been employed to append new rings onto the caprolactam core. For instance, the amino group at the C3 position, after deprotection, can act as a nucleophile to initiate intramolecular ring closures with electrophilic centers tethered to the lactam nitrogen or other positions on the ring. This approach allows for the diastereoselective formation of bicyclic and polycyclic systems where the stereochemistry of the newly formed rings is dictated by the existing chiral center.

| Reaction Type | Resulting Structure | Key Features |

| Intramolecular Cyclization | Fused Bicyclic Lactams | High diastereoselectivity, controlled ring size |

| Ring-Closing Metathesis | Bridged Heterocycles | Access to strained ring systems, functional group tolerance |

| Multicomponent Reactions | Polycyclic Architectures | Step-economy, rapid increase in molecular complexity |

Synthesis of Complex Spirocyclic Scaffolds for Fragment-Based Drug Discovery

Spirocyclic scaffolds are highly sought after in medicinal chemistry and fragment-based drug discovery due to their three-dimensional nature, which can lead to improved binding affinity and selectivity for biological targets. The quaternary spirocenter introduces conformational rigidity and novel exit vectors for substituent placement. This compound provides a chiral platform for the asymmetric synthesis of complex spirocyclic lactams.

The synthetic strategy often involves the functionalization of the caprolactam ring, followed by an intramolecular cyclization that forges the spirocyclic junction. For example, alkylation or acylation at the C3 position can introduce a tether that subsequently cyclizes onto the lactam carbonyl or another electrophilic site. The inherent chirality of the starting material ensures the enantiopure nature of the resulting spirocycle, which is crucial for studying structure-activity relationships in drug discovery programs.

Integration into Peptidomimetic and Macrocyclic Architectures

The conformational constraints imposed by the seven-membered ring of this compound make it an attractive building block for the design of peptidomimetics and macrocycles. These structures aim to mimic the secondary structures of peptides, such as β-turns and α-helices, to modulate protein-protein interactions or to create potent and selective bioactive compounds.

By incorporating the chiral caprolactam unit into a peptide sequence, chemists can induce specific turns and folds, thereby stabilizing desired conformations. The Boc-protected amine allows for standard solid-phase or solution-phase peptide synthesis protocols to be employed for its integration. Once incorporated, the lactam ring restricts the rotational freedom of the peptide backbone, leading to more defined three-dimensional structures.

Furthermore, this chiral building block is instrumental in the synthesis of macrocyclic compounds. The amino and carbonyl functionalities of the deprotected and activated caprolactam can participate in macrocyclization reactions, such as macrolactamization, to form large ring systems. The stereocenter at C3 plays a critical role in directing the conformation of the resulting macrocycle, which is essential for its biological activity.

| Architectural Class | Key Role of the Caprolactam Unit | Resulting Properties |

| Peptidomimetics | Induces β-turn-like conformations | Enhanced proteolytic stability, improved receptor binding |

| Macrocycles | Serves as a chiral conformational constraint | Preorganization for target binding, improved cell permeability |

Precursor in Total Synthesis of Natural Products and Analogues

The structural motifs found in this compound are present in a variety of natural products, particularly alkaloids. Consequently, this compound has proven to be a valuable chiral precursor in the total synthesis of these complex and biologically active molecules. Its pre-defined stereochemistry and versatile functional groups allow for efficient and stereocontrolled synthetic routes.

The synthesis of various alkaloid frameworks often commences with the elaboration of the caprolactam ring. For instance, reductive cleavage of the lactam can provide access to chiral amino alcohols or diamines, which can then be further transformed into piperidine, pyrrolizidine, or indolizidine alkaloid cores. The ability to control the stereochemistry at the C3 position from the outset is a significant advantage in these intricate synthetic endeavors. The development of analogues of natural products for structure-activity relationship studies also heavily relies on the availability of such versatile chiral building blocks.

Role in the Development of New Synthetic Methodologies and Reagents

Beyond its direct application as a building block, this compound and its derivatives have played a role in the development of new synthetic methodologies and reagents. The chiral 3-aminocaprolactam scaffold has been utilized in the design of novel chiral ligands for asymmetric catalysis.

By modifying the amino group and the lactam nitrogen with appropriate coordinating moieties, researchers can create ligands that can complex with transition metals to form chiral catalysts. These catalysts can then be employed in a variety of asymmetric transformations, such as hydrogenations, cross-coupling reactions, and cycloadditions, to induce high levels of enantioselectivity. The rigid caprolactam backbone helps to create a well-defined chiral environment around the metal center, which is essential for effective stereochemical communication during the catalytic cycle. The development of such catalyst systems based on readily available chiral scaffolds like (S)-3-(Boc-amino)caprolactam is a testament to its broader impact on the field of organic synthesis.

Medicinal Chemistry and Pharmacological Relevance of Derivatives

Design and Synthesis of Bioactive Compounds from the (S)-2-Oxoazepan-3-ylcarbamate Scaffold

The (S)-2-oxoazepan-3-ylcarbamate scaffold, also known as a protected form of (S)-3-amino-ε-caprolactam, is an attractive building block for drug discovery due to its defined stereochemistry and functional groups that allow for diverse modifications. The synthesis of this scaffold often begins with L-lysine, a readily available and chiral starting material. A common synthetic route involves the cyclization of lysine (B10760008) derivatives to form the seven-membered ε-caprolactam ring. The amino group at the 3-position, protected here as a tert-butyl carbamate (B1207046) (Boc), serves as a crucial handle for subsequent chemical elaboration.

The design of bioactive compounds from this scaffold involves several strategies:

Derivatization of the Amino Group: After deprotection of the Boc group, the resulting free amine can be acylated, alkylated, or used in reductive amination reactions to introduce a wide variety of substituents. This allows for the exploration of interactions with specific pockets in a biological target.

Modification of the Lactam Ring: The lactam nitrogen can be substituted to introduce additional diversity. Furthermore, the carbonyl group can be modified, or substitutions can be made at other positions on the carbon backbone of the ring.

This scaffold-based approach enables the systematic synthesis of libraries of related compounds, which can then be screened for activity against various therapeutic targets. The inherent chirality of the starting material ensures that the resulting compounds are enantiomerically pure, which is critical for specificity in biological systems.

Exploration of Derivatives as Lead Compounds for Therapeutic Targets

The structural features of the (S)-2-oxoazepan-3-ylcarbamate scaffold make it a suitable core for developing ligands for a range of biological targets, including enzymes and receptors.

While specific development of ENPP1 inhibitors from this scaffold is not widely documented in publicly available literature, the closely related 3-amino-caprolactam framework has been successfully employed to develop inhibitors for other enzymes, such as γ-secretase. γ-Secretase is an intramembrane protease complex implicated in the pathogenesis of Alzheimer's disease through its role in producing amyloid-β peptides.

A series of amino-caprolactam sulfonamides were developed from a screening hit, demonstrating the utility of this scaffold in generating potent enzyme inhibitors. nih.gov Structure-activity relationship (SAR) studies on these derivatives showed that modifications to the sulfonamide group and other parts of the molecule significantly impacted their potency.

Below is a data table summarizing the in vitro activity of representative amino-caprolactam derivatives as γ-secretase inhibitors. nih.gov

| Compound | R Group (Sulfonamide) | Aβ40 Inhibition IC₅₀ (nM) |

| 1 | 4-Fluorophenyl | 130 |

| 2 | 4-Chlorophenyl | 80 |

| 3 | 3,4-Dichlorophenyl | 30 |

| 4 | Naphthyl | 25 |

This example highlights how the 3-amino-caprolactam core can be systematically modified to achieve potent inhibition of a key enzymatic target.

G-protein coupled receptors (GPCRs) are a major class of drug targets involved in a vast array of physiological processes. nih.gov The C-X-C chemokine receptor type 4 (CXCR4) is a GPCR that plays a critical role in cancer metastasis and HIV entry into cells, making it an important therapeutic target. nih.gov

The application of the (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate scaffold for the specific design of CXCR4 antagonists is not extensively reported in peer-reviewed literature. However, the scaffold's structural characteristics, including its defined stereochemistry and multiple points for diversification, make it a potentially suitable platform for the design of ligands that could fit into the binding pockets of GPCRs like CXCR4. The development of small-molecule antagonists for this receptor remains an active area of research.

Structure-Activity Relationship (SAR) Studies and Ligand Efficiency Analysis

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how chemical structure correlates with biological activity. For derivatives of the azepane core, SAR studies have been instrumental in optimizing potency and pharmacokinetic properties.

For instance, extensive SAR studies have been conducted on azepanone-based inhibitors of cathepsin K, an enzyme involved in bone resorption. nih.gov Although these studies focused on an azepan-3-one (B168768) core, the principles are directly applicable to the azepan-2-one (B1668282) scaffold. Researchers investigated how methyl substitutions at various positions (5-, 6-, and 7-) and with different stereochemistries on the azepanone ring affected inhibitory potency and pharmacokinetic profiles. nih.gov

The findings demonstrated that small structural modifications to the azepanone ring could lead to significant changes in biological activity and drug-like properties.

The table below illustrates the impact of methyl substitution on the azepanone core for cathepsin K inhibition. nih.gov

| Compound | Substitution on Azepanone Ring | Cathepsin K Kᵢ,app (nM) | Rat Oral Bioavailability (%) |

| Parent Cmpd | None | 0.16 | 42 |

| Cmpd A | 5-cis-Methyl | 0.38 | 21 |

| Cmpd B | 6-trans-Methyl | 1.1 | 75 |

| Cmpd C | 7-cis-Methyl | 0.041 | 89 |

These results show that a 7-cis-methyl substitution dramatically improved both potency and oral bioavailability, highlighting the power of SAR in lead optimization. nih.gov Such analyses, combined with ligand efficiency metrics, guide chemists in modifying scaffolds to enhance binding affinity while maintaining favorable physicochemical properties.

Application of Computational Chemistry in Rational Drug Design and Optimization

Computational chemistry is an indispensable tool in modern drug discovery, enabling the rational design and optimization of lead compounds. google.com For scaffolds like (S)-2-oxoazepan-3-ylcarbamate, computational techniques can be applied at various stages of the drug discovery pipeline.

Structure-Based Drug Design (SBDD): If the three-dimensional structure of the target protein is known, molecular docking can be used to predict how derivatives of the scaffold will bind. This allows for the prioritization of compounds for synthesis and helps in designing new modifications to improve binding affinity and selectivity. For example, in the development of the cathepsin K inhibitors, X-ray crystallography was used to understand the binding modes of the azepanone ligands, which informed further design. nih.gov

Ligand-Based Drug Design (LBDD): In the absence of a target structure, computational models can be built based on the known activities of a series of compounds. Techniques like Quantitative Structure-Activity Relationship (3D-QSAR) can identify the key chemical features responsible for biological activity. mdpi.com This information can then be used to design new molecules with enhanced potency.

ADMET Prediction: Computational models are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug candidates. This in silico screening helps to identify and eliminate compounds with unfavorable pharmacokinetic profiles early in the discovery process, saving time and resources.

By integrating these computational approaches, medicinal chemists can more efficiently navigate the complex process of optimizing a lead compound derived from the (S)-2-oxoazepan-3-ylcarbamate scaffold into a viable drug candidate.

Advanced Analytical Techniques for Characterization in Research

Chiral Analytical Methods for Enantiomeric Excess Determination (e.g., HPLC, GC, CE)

Ensuring the stereochemical purity of a single-enantiomer compound is critical in many chemical syntheses. The enantiomeric excess (ee) of (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate can be precisely quantified using various chiral separation techniques. The choice of method often depends on the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most common and versatile method for enantiomeric excess determination heraldopenaccess.us. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For compounds like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are particularly effective yakhak.org. These phases offer a combination of hydrogen bonding, dipole-dipole, and steric interactions that facilitate chiral recognition yakhak.org. The analysis is typically performed under normal-phase conditions.

Gas Chromatography (GC): Chiral GC is a powerful tool for the analysis of volatile and thermally stable compounds chromatographyonline.com. While the target compound may require derivatization to enhance its volatility, GC offers high resolution and sensitivity researchgate.net. Cyclodextrin-based CSPs are the most widely used for GC separations chromatographyonline.comnih.gov. These cyclic oligosaccharides have a chiral cavity that can include one enantiomer preferentially over the other, enabling separation chromatographyonline.com.

Capillary Electrophoresis (CE): Chiral CE has emerged as a highly efficient technique for enantioseparation, requiring minimal sample and solvent nih.gov. For neutral compounds like lactams, the addition of a chiral selector to the background electrolyte is necessary researchgate.net. Charged cyclodextrins, such as sulfated or carboxymethylated β-cyclodextrin, are effective selectors, imparting a differential electrophoretic mobility to the transient diastereomeric complexes formed with each enantiomer nih.govresearchgate.net. This technique is particularly useful for determining chiral trace impurities with high accuracy nih.govmdpi.com.

| Technique | Chiral Selector/Stationary Phase | Typical Mobile Phase/Carrier Gas | Detection | Principle |

|---|---|---|---|---|

| HPLC | Cellulose or Amylose tris(phenylcarbamate) CSP | n-Hexane / 2-Propanol mixture | UV (e.g., 210 nm) | Differential interaction with the chiral stationary phase leads to different retention times for enantiomers. |

| GC | Derivatized β- or γ-Cyclodextrin CSP | Helium or Hydrogen | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | Differential inclusion of enantiomers into the chiral cyclodextrin (B1172386) cavity. |

| CE | Sulfated-β-cyclodextrin in buffer | Phosphate or Borate buffer (e.g., pH 8.0) | UV (e.g., 200 nm) | Formation of transient diastereomeric complexes with different electrophoretic mobilities. |

Spectroscopic Elucidation of Structure and Purity (NMR, IR, Mass Spectrometry)

Spectroscopic methods are indispensable for confirming the molecular structure and assessing the chemical purity of this compound. Each technique provides unique information that, when combined, offers an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are primary tools for structural elucidation. The ¹H NMR spectrum provides information on the number and connectivity of protons, while the ¹³C NMR spectrum reveals the chemical environment of each carbon atom. For this compound, characteristic signals for the tert-butyl group, the methylene (B1212753) protons of the azepanone ring, the methine proton at the chiral center (C3), and the amide/carbamate (B1207046) N-H protons are expected semanticscholar.orgbmrb.io.

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| C=O (Amide) | - | ~176 |

| C=O (Carbamate) | - | ~155 |

| -C(CH₃)₃ | ~1.45 (s, 9H) | ~80 |

| -C(CH₃)₃ | - | ~28.3 (3C) |

| C3-H (Chiral Center) | ~4.2 (m, 1H) | ~55 |

| C7-H₂ | ~3.2 (m, 2H) | ~45 |

| C4-H₂, C5-H₂, C6-H₂ | ~1.5-2.0 (m, 6H) | ~25-38 |

| N-H (Amide) | ~6.5 (br s, 1H) | - |

| N-H (Carbamate) | ~5.0 (br d, 1H) | - |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds, the C-H bonds of the alkyl groups, and the two distinct carbonyl groups (amide and carbamate) rsc.orgvscht.cz.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amide & Carbamate) | Stretching | 3400-3200 |

| C-H (Alkyl) | Stretching | 2980-2850 |

| C=O (Amide I) | Stretching | ~1650 |

| C=O (Carbamate) | Stretching | ~1710 |

| N-H (Amide II) | Bending | ~1550 |

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure. Under electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed. The fragmentation of the tert-butoxycarbonyl (Boc) group is highly characteristic, often involving the loss of isobutylene (B52900) (C₄H₈, 56 Da) or the entire Boc group (C₅H₉O₂, 101 Da) doaj.orgresearchgate.net.

| Ion | Formula | Expected m/z | Description |

|---|---|---|---|

| [M+H]⁺ | C₁₁H₂₁N₂O₃⁺ | 229.15 | Protonated molecule |

| [M+Na]⁺ | C₁₁H₂₀N₂O₃Na⁺ | 251.14 | Sodium adduct |

| [M-C₄H₈+H]⁺ | C₇H₁₃N₂O₃⁺ | 173.09 | Loss of isobutylene |

| [M-Boc+H]⁺ | C₆H₁₃N₂O⁺ | 129.10 | Loss of Boc group, formation of protonated 3-aminoazepan-2-one |

X-ray Diffraction Analysis for Absolute Configuration and Conformational Studies

Single-crystal X-ray diffraction is the definitive method for determining the absolute configuration of a chiral molecule and providing detailed insights into its three-dimensional structure and intermolecular interactions in the solid state.

Absolute Configuration: By employing a radiation source that can induce anomalous dispersion effects (e.g., Cu Kα), the absolute stereochemistry at the C3 position can be unequivocally assigned as (S), typically confirmed by a Flack parameter close to zero.

Conformational Analysis: X-ray analysis would reveal the precise conformation of the seven-membered azepan-2-one (B1668282) ring. Studies on related substituted ε-caprolactams show that the ring predominantly adopts a chair-type conformation to minimize steric strain rsc.orgresearchgate.net. The introduction of a bulky substituent, such as the tert-butylcarbamate (B1260302) group at the C3 position, is expected to influence the specific geometry of this chair conformation. The substituent would likely favor an equatorial or pseudo-equatorial position to reduce unfavorable 1,3-diaxial interactions rsc.orgrsc.org.

Intermolecular Interactions: The crystal packing is anticipated to be dominated by hydrogen bonding. The N-H groups of the amide and carbamate functionalities can act as hydrogen bond donors, while the carbonyl oxygens serve as acceptors. It is highly probable that molecules will form centrosymmetric or pseudo-centrosymmetric dimers in the crystal lattice through intermolecular N-H···O=C hydrogen bonds, a common structural motif observed in caprolactams and carbamates rsc.orgrsc.org.

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | ~6.0 |

| b (Å) | ~20.0 |

| c (Å) | ~10.0 |

| β (°) | ~95 |

| Volume (ų) | ~1200 |

| Z (Molecules/unit cell) | 4 |

| Key Conformation Feature | Chair conformation of azepanone ring |

| Dominant Supramolecular Motif | R²₂(8) hydrogen-bonded dimers |

Note: Data in this table is illustrative and based on published structures of similar N-substituted caprolactam derivatives, as specific crystallographic data for the title compound is not publicly available.

Future Perspectives and Emerging Research Avenues

Sustainable and Green Chemistry Routes for Industrial-Scale Synthesis

The industrial production of fine chemicals is increasingly governed by the principles of green chemistry, focusing on reducing environmental impact and improving efficiency. Future efforts in the synthesis of (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate and related caprolactam derivatives are expected to prioritize sustainability. A significant area of development is the use of bio-based feedstocks. For instance, researchers have developed routes for the chemical conversion of biomass-derived lysine (B10760008) into ε-caprolactam, which serves as the foundational ring structure of the target molecule. researchgate.net This approach moves away from traditional petroleum-based starting materials. rug.nl

Another key strategy is the adoption of environmentally benign reaction media and catalysts. A promising development is the use of water as a solvent in cascade multicomponent condensation reactions, which can proceed without any catalysts. researchgate.net This aligns with green synthesis principles by being cost-effective, metal-free, and easily handled. researchgate.net Furthermore, processes that avoid the production of substantial waste, such as the large quantities of ammonium (B1175870) sulfate (B86663) generated in some conventional caprolactam synthesis routes, are being actively pursued. rug.nl

| Parameter | Conventional Methods | Emerging Green Chemistry Routes |

|---|---|---|

| Starting Materials | Petroleum-derived (e.g., cyclohexane, toluene) researchgate.net | Bio-based feedstocks (e.g., lysine, muconic acid) researchgate.netrug.nl |

| Solvents | Organic solvents | Water, supercritical fluids researchgate.net |

| Catalysis | Often requires metal catalysts | Catalyst-free reactions, biocatalysis researchgate.net |

| Byproducts | Significant waste streams (e.g., ammonium sulfate) rug.nl | Minimized waste, recyclable byproducts |

| Energy Consumption | High-energy processes | Lower energy requirements, ambient temperature reactions |

Continuous Flow Chemistry and Automated Synthesis Applications

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, higher yields, and simplified scale-up. mdpi.com The application of this technology to the multi-step synthesis of this compound and its derivatives is a major avenue for future research. A flow-based approach could streamline the synthesis, reduce reaction times, and allow for the safe handling of reactive intermediates. mdpi.com For example, a multi-step synthesis could be designed where reagents are pumped through a series of reactors and micromixers, with in-line purification and analysis, ultimately yielding the final product in a continuous stream. mdpi.com

Complementing flow chemistry, automated synthesis platforms are set to accelerate the exploration of the chemical space around the this compound scaffold. Capsule-based automated synthesis, for instance, simplifies the reaction and isolation processes by using pre-packed capsules containing all necessary reagents. synplechem.com This approach is particularly powerful for creating libraries of compounds for screening purposes, such as in drug discovery. synplechem.comrsc.org The combination of automated synthesis with the chiral scaffold of this compound could enable the rapid generation of diverse and stereochemically defined molecules for biological evaluation.

| Feature | Benefit in Synthesis | Reference |

|---|---|---|

| Precise Control | Better control over reaction parameters (temperature, pressure, stoichiometry). | mdpi.com |

| Enhanced Safety | Small reaction volumes minimize risks associated with exothermic reactions or hazardous reagents. | mdpi.com |

| Improved Yield & Purity | Efficient mixing and heat transfer often lead to higher conversion rates and fewer side products. | mdpi.com |

| Scalability | Production can be scaled up by running the system for longer periods, avoiding re-optimization of batch reactors. | mdpi.com |

| Integration | Allows for the integration of multiple synthetic and purification steps into a single, continuous process. | mdpi.com |

Exploration of New Catalytic Systems for Derivatization and Functionalization

The functionalization of the this compound scaffold is key to tuning its properties for specific applications. Future research will heavily focus on discovering and applying novel catalytic systems to achieve selective derivatization. For instance, copper-catalyzed Ullmann coupling reactions have been shown to be a mild and selective method for creating N-alkylated derivatives of ε-caprolactam. researchgate.net This provides a pathway to modify the lactam nitrogen.

Furthermore, direct C–H functionalization is a powerful strategy for modifying the core structure with minimal synthetic steps. Catalytic systems employing a combination of Lewis acids, such as B(C₆F₅)₃ and chiral scandium complexes, have been developed for the β-C(sp³)–H functionalization of N-alkylamines. nih.gov Adapting such methodologies to the caprolactam ring of the target molecule could open up new avenues for creating complex analogs. nih.gov Additionally, catalysts like NHC-Ir(III) complexes, which are effective for the N-functionalization of unprotected amino acids using alcohols as alkylating agents, could be explored for modifying the carbamate's amino group after deprotection, offering a green alternative to traditional alkylating agents. researchgate.netnih.gov

Broadening Scope in Chemical Biology and Material Science Applications

The inherent chirality of this compound is a critical feature that can be exploited in both chemical biology and material science. chiralpedia.com Chirality is fundamental in biological systems, where molecular recognition is highly dependent on stereochemistry. nih.gov Therefore, this scaffold is an attractive starting point for the synthesis of biologically active molecules and chemical probes to study biological processes. N-protected amino lactams are recognized as valuable intermediates for creating building blocks for medicinal chemistry. nih.gov

In material science, chirality dictates many unique optical, electronic, and mechanical properties. chiralpedia.com Chiral molecules are essential for creating materials that interact with polarized light, which is crucial for advanced display technologies and optical communication systems. chiralpedia.com The this compound scaffold could be incorporated into polymers or liquid crystals to generate novel chiral materials. chiralpedia.com The development of chiral sensors, enantioselective catalysts, and materials for biomedical applications like drug delivery and tissue engineering are all potential areas where this chiral building block could find significant use. chiralpedia.comnih.gov Research into organic chiral nano- and microfilaments has highlighted their potential in optics, photonics, and sensing, representing another exciting application area for materials derived from this scaffold. rsc.org

Computational and Data-Driven Approaches for Scaffold Exploration

Modern chemical research is increasingly benefiting from computational and data-driven methods. For the this compound scaffold, these approaches can accelerate discovery and optimization. Computational chemistry tools can be used to model the three-dimensional structure of the molecule and its derivatives, predict their properties, and study their interactions with biological targets. For example, programs like CrystalExplorer can be used to analyze and calculate intermolecular interaction energies, providing insight into the solid-state properties of materials derived from the scaffold. mdpi.com

Data-driven approaches and machine learning are becoming indispensable in drug discovery and materials science. lizard.bio By analyzing large datasets of chemical structures and their associated properties, predictive models can be built. These models can then be used for virtual screening of vast virtual libraries of derivatives of the this compound scaffold to identify candidates with desired characteristics, such as high binding affinity to a protein or specific material properties. The integration of proprietary experimental data with public databases, analyzed through techniques like graph convolutional neural networks (GCNNs), can provide actionable insights and de-risk the development of new molecules based on this scaffold. lizard.bio

Q & A

Q. What are the common synthetic routes for (S)-tert-Butyl (2-oxoazepan-3-yl)carbamate, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves carbamate formation via nucleophilic substitution or condensation reactions. For example:

- Intermediate preparation : A pyrimidine or pyridine intermediate is reacted with chloroformates (e.g., tert-butyl chloroformate) in chloroform with triethylamine as a base. Stirring for 18 hours under reflux often improves yields compared to shorter durations (e.g., 33% vs. 15% after 3 hours) .

- Purification : Column chromatography on silica gel is standard, with elution gradients tailored to polarity (e.g., hexane/ethyl acetate mixtures) .

- Stereochemical control : Enantioselective synthesis may require chiral catalysts or resolution techniques, as seen in iodolactamization steps for related carbamates .

Q. How is NMR spectroscopy utilized to confirm the structure of this compound?

Methodological Answer: Key NMR features include:

- ¹H-NMR : The tert-butyl group appears as a singlet at ~1.4 ppm. The carbamate -NH- proton shows a downfield shift from ~2.70 ppm (in intermediates) to 3.18–2.97 ppm upon carbamate formation .

- ¹³C-NMR : The carbonyl (C=O) of the carbamate resonates at ~155 ppm, while the azepanone ring’s ketone appears near 210 ppm .

- Stereochemical validation : NOESY or coupling constants (e.g., J-values) confirm the (S)-configuration at the chiral center .

Q. What stability considerations are critical during storage and handling of this compound?

Methodological Answer:

- Storage : Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the carbamate group .

- Reactivity : Avoid strong acids/bases, as carbamates decompose to amines and CO₂ under acidic conditions .

- Light sensitivity : Protect from UV exposure to prevent ketone oxidation or racemization .

Q. What safety protocols are recommended for laboratory handling?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles. For prolonged exposure, wear P95 respirators or OV/AG/P99 filters .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile solvents (e.g., chloroform) .

Advanced Research Questions

Q. How can enantiomeric impurities in the synthesis of this carbamate be resolved or minimized?

Methodological Answer:

- Chiral chromatography : Use chiral stationary phases (e.g., amylose-based columns) with hexane/isopropanol gradients .

- Kinetic resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers .

- Crystallization-induced asymmetric transformation : Optimize solvent systems (e.g., ethanol/water) to favor the (S)-enantiomer .

Q. What computational methods are effective in predicting the reactivity of this compound in novel reactions?

Methodological Answer:

- DFT calculations : Model transition states for nucleophilic attacks on the carbamate carbonyl using software like Gaussian .

- Molecular docking : Predict interactions with biological targets (e.g., cholinesterase enzymes) using AutoDock Vina .

- Retrosynthetic tools : Platforms like Pistachio or Reaxys propose feasible routes by analyzing bond dissociation energies .

Q. How can contradictions in spectral data (e.g., unexpected LC-MS peaks) be addressed during characterization?

Methodological Answer:

- High-resolution mass spectrometry (HRMS) : Confirm molecular formulas (e.g., m/z 298 [M+Na]⁺ for C₁₄H₁₇N₃O₃) to rule out adducts or impurities .

- 2D NMR correlation : Use HSQC/HMBC to assign ambiguous signals caused by rotamers or solvent effects .

- Reaction monitoring : Track intermediates via ESI-MS to identify side products (e.g., over-oxidation of the azepanone ring) .

Q. What strategies are used to evaluate the biological activity of this carbamate in enzyme inhibition studies?

Methodological Answer:

- In vitro assays : Measure IC₅₀ values against cholinesterases using Ellman’s method (e.g., acetylthiocholine hydrolysis) .

- Cellular uptake studies : Use fluorescent probes (e.g., BODIPY-labeled analogs) to assess permeability in HEK-293 cells .

- In silico toxicity profiling : Predict ADMET properties with platforms like SwissADME or ProTox-II .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。